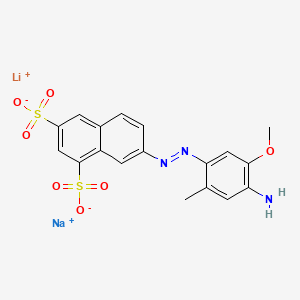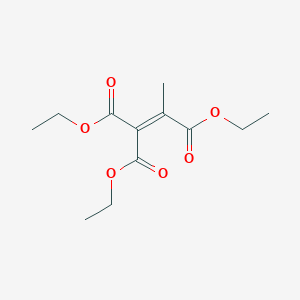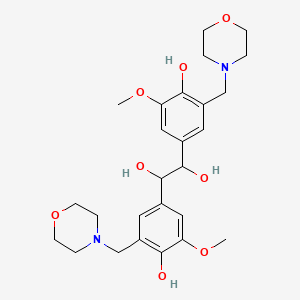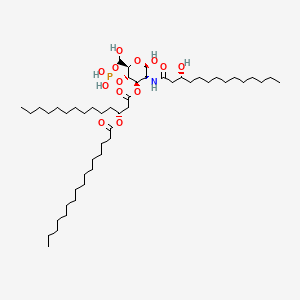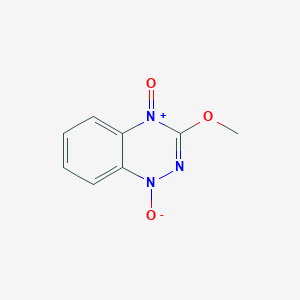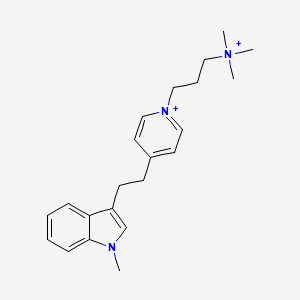
Methindethyrium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Methindethyrium ion (chemical formula:
C22H31N3
) is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.Preparation Methods
Synthetic Routes:: Unfortunately, specific synthetic routes for Methindethyrium ion are not widely documented. it likely involves the condensation of an indole derivative with a pyridine moiety, resulting in the formation of the ion.
Industrial Production:: Industrial-scale production methods for this compound remain scarce. Researchers may need to explore custom synthesis approaches or adapt existing methodologies.
Chemical Reactions Analysis
Reactivity:: Methindethyrium ion may undergo various chemical reactions, including:
Oxidation: Oxidative processes could modify the indole or pyridine portions.
Reduction: Reduction reactions may alter the ion’s structure.
Substitution: Substituents on the aromatic rings may be replaced.
Other Transformations: Further investigations are needed to uncover additional reactions.
Common Reagents and Conditions:: Specific reagents and conditions are not well-documented. Researchers would likely explore standard organic chemistry reagents and tailor them to suit this compound.
Major Products:: The major products resulting from this compound reactions depend on the specific reaction type. These could include modified derivatives, salts, or complexes.
Scientific Research Applications
Chemistry::
Catalysis: Methindethyrium ion derivatives might serve as catalysts in organic transformations.
Ligands: They could act as ligands in coordination chemistry.
Biological Probes: Researchers might use this compound derivatives as fluorescent probes or imaging agents.
Drug Development: Investigate its potential as a drug scaffold or pharmacophore.
Materials Science: Explore applications in materials, such as sensors or optoelectronics.
Mechanism of Action
The precise mechanism by which Methindethyrium ion exerts its effects remains elusive. Researchers would need to investigate its interactions with biological targets and pathways.
Comparison with Similar Compounds
While Methindethyrium ion is relatively unique, it shares features with other heterocyclic compounds. Similar compounds include:
- Pyridinium derivatives: Explore their structural similarities and differences.
Properties
CAS No. |
793603-48-2 |
|---|---|
Molecular Formula |
C22H31N3+2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
trimethyl-[3-[4-[2-(1-methylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C22H31N3/c1-23-18-20(21-8-5-6-9-22(21)23)11-10-19-12-15-24(16-13-19)14-7-17-25(2,3)4/h5-6,8-9,12-13,15-16,18H,7,10-11,14,17H2,1-4H3/q+2 |
InChI Key |
ADCSYVXJAPHBFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=[N+](C=C3)CCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



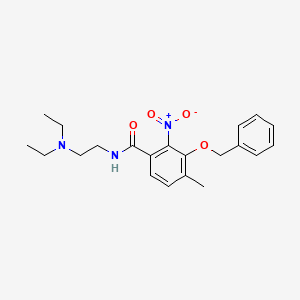
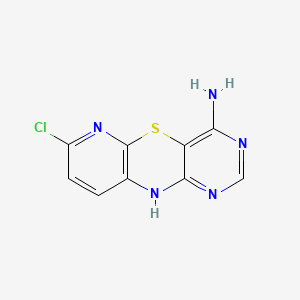
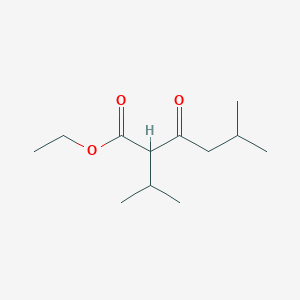
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)

